5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid
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Overview
Description
5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid: is an organic compound that features a furan ring substituted with a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in this process.
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in the formation of carbon–carbon bonds . This involves the interaction of the compound with a transition metal catalyst, leading to oxidative addition and transmetalation .
Biochemical Pathways
Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound plays a part in the synthesis of complex organic molecules. This could potentially impact various biochemical pathways depending on the specific molecules being synthesized.
Result of Action
As a reagent in the suzuki–miyaura cross-coupling reaction , its primary effect is likely the facilitation of carbon–carbon bond formation, leading to the synthesis of complex organic molecules.
Biochemical Analysis
Biochemical Properties
5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid plays a crucial role in biochemical reactions, particularly in the context of amino acid protection and peptide synthesis. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. It is commonly used as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes, which can be selectively deprotected under specific conditions .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, this compound can impact cell signaling by interacting with specific receptors and enzymes, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels. Toxicity studies have also highlighted potential adverse effects at high doses, including disruptions in metabolic pathways and cellular signaling .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. Additionally, this compound can affect the overall metabolic balance within cells, impacting energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-furoic acid, which is commercially available.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Formation of the Final Product: The Boc-protected intermediate is then reacted with formaldehyde and a suitable amine to introduce the aminomethyl group at the 5-position of the furan ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Deprotection of the Boc group is usually achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: The compound’s derivatives may have potential as pharmaceutical agents due to their structural features.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
5-{[(Tert-butoxycarbonyl)amino]methyl}-2-thiophene carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
5-{[(Tert-butoxycarbonyl)amino]methyl}-2-pyrrole carboxylic acid: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness:
Furan Ring: The presence of the furan ring in 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid imparts unique electronic and steric properties compared to its thiophene and pyrrole analogs.
Reactivity: The furan ring may exhibit different reactivity patterns in various chemical reactions compared to thiophene and pyrrole rings.
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXKOXPQCRDDHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160938-85-2 |
Source
|
Record name | 5-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160938-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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